molecular formula C13H9Cl2N3 B13890337 4-chloro-2-(3-chlorophenyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine

4-chloro-2-(3-chlorophenyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B13890337
M. Wt: 278.13 g/mol
InChI Key: GCGRDXPJDRZVGJ-UHFFFAOYSA-N
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Description

4-chloro-2-(3-chlorophenyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with chloro and methyl groups. It is widely used in pharmaceutical research due to its potential biological activities, particularly as a kinase inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(3-chlorophenyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions. One common method starts with the preparation of 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine, which is then chlorinated using phosphorus oxychloride (POCl3) to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(3-chlorophenyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include amines, thiols, and bases such as sodium hydroxide.

    Suzuki Coupling: Typical reagents include boronic acids, palladium catalysts, and bases such as potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, nucleophilic aromatic substitution with an amine yields an aminated derivative, while Suzuki coupling with a boronic acid produces a biaryl derivative .

Mechanism of Action

The mechanism of action of 4-chloro-2-(3-chlorophenyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby disrupting key signaling pathways involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-2-(3-chlorophenyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its dual chloro substitution enhances its ability to participate in nucleophilic aromatic substitution reactions, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C13H9Cl2N3

Molecular Weight

278.13 g/mol

IUPAC Name

4-chloro-2-(3-chlorophenyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C13H9Cl2N3/c1-7-5-10-11(15)17-12(18-13(10)16-7)8-3-2-4-9(14)6-8/h2-6H,1H3,(H,16,17,18)

InChI Key

GCGRDXPJDRZVGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)N=C(N=C2Cl)C3=CC(=CC=C3)Cl

Origin of Product

United States

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